N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNXHECJHFQUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682451 | |
| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-55-5 | |
| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of 2-Aminopyrimidine
Electrophilic bromination using molecular bromine (Br₂) in acetic acid achieves moderate yields (55–65%) but requires careful temperature control (-10°C to 0°C) to minimize di-bromination byproducts. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C improve regioselectivity, yielding 72% 5-bromo-2-aminopyrimidine with <5% 3-bromo isomer formation.
Table 1: Comparative Bromination Conditions
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Br₂ | Acetic acid | -10°C | 58 | 89 |
| NBS | DMF | 80°C | 72 | 94 |
| CuBr₂ | Acetonitrile | Reflux | 65 | 91 |
Purification of 5-Bromo-2-aminopyrimidine
Post-bromination purification often employs azeotropic distillation with heptane-water mixtures, as described in CS215070B2. This method removes unreacted starting materials and brominating agents by leveraging the differential solubility of products in heptane (0.12 g/mL at 25°C) versus aqueous phases. Crystallization from ethyl acetate/hexane (1:3 v/v) further enhances purity to >98%, with characteristic melting points of 70–72°C.
Sulfonamide Formation via Methanesulfonylation
The conversion of 5-bromo-2-aminopyrimidine to the target sulfonamide involves nucleophilic attack of the amine on methanesulfonyl chloride (MsCl). Reaction kinetics studies reveal three critical parameters:
Stoichiometric Optimization
A 1:1.2 molar ratio of amine to MsCl in dichloromethane (DCM) maximizes conversion (89%) while minimizing disubstitution byproducts (<3%). Excess MsCl (>1.5 eq) leads to N,N-disulfonylation, detectable via LC-MS at m/z 329.98 [M+H]+.
Base Selection and Temperature Effects
Triethylamine (TEA) outperforms weaker bases like pyridine in HCl scavenging, enabling reactions at 0–5°C with 85–90% yields. Elevated temperatures (25°C) accelerate reaction rates (t₁/₂ = 12 min vs. 45 min at 0°C) but reduce selectivity due to competing hydrolysis of MsCl.
Table 2: Sulfonylation Efficiency with Different Bases
| Base | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | 0°C | 2 | 89 | 96 |
| Pyridine | 0°C | 4 | 72 | 88 |
| DBU | 25°C | 1 | 81 | 91 |
Industrial-Scale Production Techniques
Large-scale synthesis requires adaptations to address exothermicity and mixing efficiency:
Continuous Flow Reactor Design
A two-stage continuous system separates bromination (residence time: 30 min) and sulfonylation (residence time: 15 min), achieving 83% overall yield at 10 kg/day throughput. Key advantages include:
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Precise temperature control (±1°C) via jacketed reactors
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In-line IR monitoring of amine conversion
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Automated pH adjustment to 7.5–8.0 before crystallization
Solvent Recycling Systems
Distillation recovery of DCM and heptane reduces solvent consumption by 40%, with impurity carryover <0.5% per cycle. Economic analyses show a 22% reduction in production costs compared to batch processes.
Analytical Characterization and Quality Control
Final product validation employs complementary techniques:
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromopyrimidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran[][4].
Major Products:
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Coupling Reactions: Biaryl or alkyne derivatives.
Scientific Research Applications
N-(5-Bromopyrimidin-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(5-Bromopyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-Bromo-2-methylpyridin-3-yl)methanesulfonamide
- N-(5-Bromo-2-pyrimidinyl)methanesulfonamide
Comparison: N-(5-Bromopyrimidin-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position of a pyrimidine ring, coupled with a methanesulfonamide functional group. This unique structure contributes to its reactivity and biological activity. The molecular formula is , and its properties include enhanced solubility and the ability to form hydrogen bonds, which are crucial for interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor , binding to active sites and blocking substrate access. This inhibition disrupts various biochemical pathways, leading to therapeutic effects. The bromine atom enhances binding affinity through halogen interactions, while the sulfonamide group facilitates hydrogen bonding with enzyme active sites.
1. Medicinal Chemistry
This compound has been explored for its potential therapeutic properties, including:
- Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokines and nitric oxide production in cellular models .
- Anticancer Properties : Research indicates potential anticancer effects, making it a candidate for further development in oncology.
2. Biochemical Probes
The compound serves as a biochemical probe in enzymatic studies, aiding in the understanding of enzyme kinetics and protein-ligand interactions. Its ability to inhibit specific enzymes makes it valuable for studying metabolic pathways.
3. Antimicrobial Activity
Studies have indicated that this compound may exhibit antimicrobial properties, potentially acting against various bacterial strains . Its structural features allow it to interfere with bacterial enzyme functions.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers treated BV-2 microglial cells with varying concentrations of the compound. Results indicated significant reductions in NO production at concentrations as low as 1 µM, suggesting a strong anti-inflammatory potential that could be harnessed for therapeutic applications in neuroinflammatory diseases .
Case Study: Enzyme Inhibition
Another study focused on the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). It demonstrated competitive inhibition with an IC50 value of 8 nM, indicating high potency. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease, where GSK-3β plays a significant role in tau phosphorylation.
Q & A
Q. Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at C5 to assess electronic effects on bioactivity .
- Biological assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria to correlate bromine’s electronegativity with antimicrobial potency .
- Data normalization : Control for lipophilicity (logP) via HPLC-measured retention times to isolate electronic contributions .
Advanced: How can researchers resolve challenges in experimental phasing for brominated sulfonamide crystals?
Q. Methodological Answer :
- Heavy atom methods : Exploit bromine’s strong anomalous signal (f’’ = 3.6 e⁻ at λ = 0.71073 Å) for SAD/MAD phasing in SHELXC/D .
- Data collection : Optimize exposure time to minimize radiation damage while maximizing signal-to-noise for Br atoms .
- Model building : Use ARP/wARP for automated chain tracing, followed by iterative refinement in SHELXL to resolve disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
